1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is a chemical compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole ring structure have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
The interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds . This might give some insight into the potential biochemical pathways affected by this compound.
Pharmacokinetics
The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Result of Action
Compounds with a similar 1,2,4-triazole ring structure have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound’s action might be influenced by factors such as temperature, pH, and the presence of other solutes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride are intriguing. It has been found to interact with various enzymes and proteins . For instance, it has been shown to exhibit high potency in inhibiting xanthine oxidase, an enzyme involved in purine metabolism . The nature of these interactions is complex and involves the formation of stable complexes between the compound and the biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit cytotoxic activities against various cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it acts as a mixed-type inhibitor of xanthine oxidase .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels . For instance, it has been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Triazole Core:
Introduction of the Methyl Group: The methyl group at the 5-position can be introduced through various methods, such as methylation using methyl iodide or dimethyl sulfate.
Attachment of the Phenyl Group: The phenyl group at the 2-position is typically introduced through a substitution reaction involving a phenyl halide.
Amination: The ethan-1-amine moiety is introduced through an amination reaction, often using ammonia or an amine source.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as crystallization and chromatography, are employed to ensure the purity of the final product.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce nitro groups or other oxidized functionalities.
Substitution: Substitution reactions are common, where functional groups on the triazole ring are replaced by other groups.
Coupling Reactions: Coupling reactions, such as the formation of amides or esters, can be performed to introduce additional functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Coupling: Reagents like carbodiimides (e.g., DCC, EDC) and coupling agents (e.g., HATU, HBTU) are used.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Halogenated compounds, alkylated derivatives, and other substituted triazoles.
Coupling: Amides, esters, and other conjugated systems.
Scientific Research Applications
Medicinal Chemistry: This compound has shown potential as a lead structure for the development of new pharmaceuticals, particularly in the treatment of various diseases due to its biological activity.
Material Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Comparison with Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, similar in structure to triazoles.
Pyrazole: Another five-membered ring with two nitrogen atoms, but with a different arrangement.
Benzotriazole: A fused ring system containing a triazole ring and a benzene ring.
Uniqueness: 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride stands out due to its specific substitution pattern and the presence of the ethan-1-amine group, which imparts unique chemical and biological properties compared to other triazoles and similar heterocycles.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
1-(5-methyl-2-phenyltriazol-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-8(12)11-9(2)13-15(14-11)10-6-4-3-5-7-10;/h3-8H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDOWORXLKRLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(C)N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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